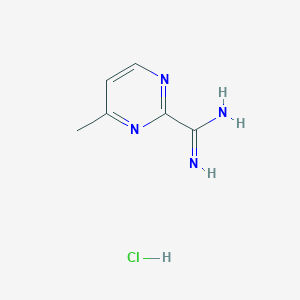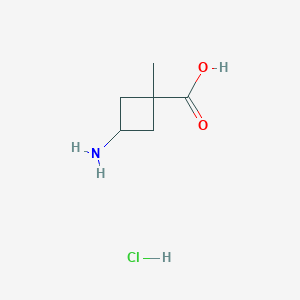
3-Chloro-6-(trifluoromethyl)picolinaldehyde
Descripción general
Descripción
3-Chloro-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 . It is used for research purposes and is not intended for food, drug, or household use .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1=CC(=NC(=C1Cl)C=O)C(F)(F)F . This indicates that the compound contains a picolinaldehyde group (a pyridine ring with an aldehyde group) that is substituted with a chloro group at the 3-position and a trifluoromethyl group at the 6-position.
Aplicaciones Científicas De Investigación
Analytical Reagent Applications
- Heterocyclic Azomethine Compounds for Analytical Reagents : Picolinaldehyde derivatives, including those with chloro groups, have been synthesized for use as analytical reagents. Their basicity and reactivity with metal ions make them suitable for forming colored chelates in basic media, useful in spectrophotometry (Otomo & Kodama, 1973).
Applications in Chemistry and Coordination Complexes
Transition Metal Complexes with Pyridazine-Based Ligands : Studies on pyridazine ligands, similar in structure to picolinaldehyde, show their applicability in forming transition metal complexes. These ligands, when reacting with metals like nickel, copper, and zinc, form complexes that have been analyzed for their electronic properties and potential applications in fields like catalysis and materials science (Grünwald et al., 2011).
Metal-Free Visible-Light Photoredox Construction : A novel method for the efficient assembly and C-H functionalization of N-heterocycles using visible light has been developed, which includes the construction of polysubstituted picolinaldehydes under environmentally friendly conditions. This process does not require metal or oxidants (Zhang et al., 2021).
Applications in Organic Synthesis and Medicinal Chemistry
- Synthesis of Enantioselective Compounds : Picolinaldehyde derivatives have been utilized in the synthesis of enantioselective compounds, such as in the Lewis-acid catalyzed coupling reactions involving picolinaldehyde, amino acids, and activated olefins. This process is significant in producing highly substituted, enantioenriched pyrrolidines, which have applications in medicinal chemistry (Chaulagain et al., 2013).
Applications in Material Science
- Organic Light Emitting Diodes (OLEDs) : Research on blue phosphorescent OLEDs using iridium complexes with picolinate ligands, which are structurally related to picolinaldehyde, has highlighted the stability and degradation mechanisms of these materials. This information is crucial for improving the performance and lifespan of OLEDs (Baranoff et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARHUZHQSTUDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214277 | |
| Record name | 3-Chloro-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060810-27-6 | |
| Record name | 3-Chloro-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)
![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)


![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)
![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)
![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)